4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against various bacterial strains . They have also been associated with anti-HIV and antitubercular activities .
Mode of Action
Related compounds have been found to interact with their targets, leading to changes that result in their antimicrobial, antitubercular, and anti-hiv activities .
Biochemical Pathways
Related compounds have been found to exert their effects through various biochemical pathways, leading to their antimicrobial, antitubercular, and anti-hiv activities .
Result of Action
Related compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the ring-closure reaction of thiophene-2-carbohydrazide with benzyl isothiocyanate. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetone, ethanol, or dimethyl sulfoxide, and the reaction is monitored using spectroscopic techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FT-IR) .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can also facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thione: This compound is a tautomeric form of 4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol and has similar chemical properties.
5-(Thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Lacks the benzyl group but shares the triazole and thiophene rings.
4-Benzyl-4H-1,2,4-triazole-3-thiol: Lacks the thiophene ring but contains the triazole and benzyl groups.
Uniqueness
The uniqueness of this compound lies in its combination of the triazole, thiophene, and benzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c17-13-15-14-12(11-7-4-8-18-11)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFZPLJZACBNAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333722 | |
Record name | 4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24827984 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
139614-67-8 | |
Record name | 4-benzyl-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901333722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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